molecular formula C13H16F3NO2 B3017925 Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate CAS No. 2248266-14-8

Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate

Cat. No. B3017925
CAS RN: 2248266-14-8
M. Wt: 275.271
InChI Key: IDERNQVROBPWPI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate is a chemical compound that has been synthesized for various scientific research applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate involves the inhibition of histone deacetylases, which leads to changes in gene expression. This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate in lab experiments is its specificity for histone deacetylases, which allows for more precise manipulation of gene expression. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate in scientific research. One direction is the development of new drugs that target histone deacetylases for the treatment of cancer and other diseases. Another direction is the use of this compound as a tool for studying the role of histone deacetylases in various cellular processes. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safer alternatives for use in lab experiments.

Synthesis Methods

Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate can be synthesized through a multi-step process that involves the reaction of 3,4,5-trifluoroaniline with tert-butyl 2-bromoacetate, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through purification and isolation processes.

Scientific Research Applications

Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate has been used in various scientific research applications, including in the development of new drugs and as a tool for studying the function of certain proteins. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.

properties

IUPAC Name

tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-13(2,3)19-12(18)11(17-4)7-5-8(14)10(16)9(15)6-7/h5-6,11,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDERNQVROBPWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=C(C(=C1)F)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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